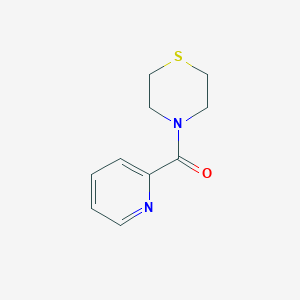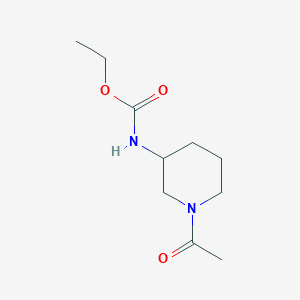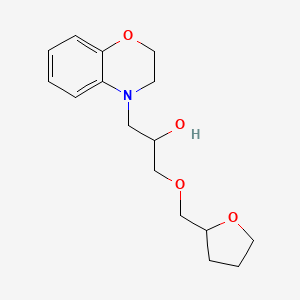
Pyridin-2-yl(thiomorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-2-yl(thiomorpholin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a thiomorpholine ring attached to a pyridine ring. In
Wirkmechanismus
The mechanism of action of Pyridin-2-yl(thiomorpholin-4-yl)methanone is not fully understood. However, it has been hypothesized that it exerts its anti-cancer and anti-inflammatory effects by inhibiting specific enzymes and signaling pathways. Additionally, it has been suggested that Pyridin-2-yl(thiomorpholin-4-yl)methanone may act as an electron transport material in OLEDs.
Biochemical and Physiological Effects:
Pyridin-2-yl(thiomorpholin-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to have low toxicity and high biocompatibility, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of Pyridin-2-yl(thiomorpholin-4-yl)methanone for lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Pyridin-2-yl(thiomorpholin-4-yl)methanone. One direction is to further investigate its anti-cancer and anti-inflammatory properties and develop it into a potential drug candidate. Another direction is to explore its potential applications in organic electronics and develop it into a more efficient electron transport material for OLEDs. Additionally, research can be conducted to improve its solubility and develop new synthesis methods to make it more accessible for scientific research.
In conclusion, Pyridin-2-yl(thiomorpholin-4-yl)methanone is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop it into a useful tool for scientific research and drug development.
Synthesemethoden
The synthesis of Pyridin-2-yl(thiomorpholin-4-yl)methanone involves the reaction of pyridine-2-carbaldehyde with thiomorpholine in the presence of a catalyst. The reaction yields Pyridin-2-yl(thiomorpholin-4-yl)methanone as a yellow crystalline solid. This synthesis method has been reported in various research articles and has been used to obtain Pyridin-2-yl(thiomorpholin-4-yl)methanone for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Pyridin-2-yl(thiomorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields. It has been shown to have anti-cancer properties and has been used in the development of anti-cancer drugs. Pyridin-2-yl(thiomorpholin-4-yl)methanone has also been studied for its anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. Additionally, it has been shown to have potential applications in the field of organic electronics and has been used in the development of organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
pyridin-2-yl(thiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDWHNRPKPOLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)

![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)

![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7527413.png)
![1-(2-piperidin-1-ylpyridin-4-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527418.png)
![N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide](/img/structure/B7527424.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,2-dimethylbenzamide](/img/structure/B7527425.png)
![5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7527428.png)
![N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B7527433.png)